![molecular formula C13H20O4Si B14312547 2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- CAS No. 109364-34-3](/img/structure/B14312547.png)
2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- is a complex organic compound characterized by its unique structure, which includes a cyclobutenone core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutenone core. Subsequent functionalization steps introduce the ethoxy, hydroxy, and trimethylsilyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclobutenone core can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]- involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify biological molecules or materials. The exact pathways depend on the specific application and the environment in which the compound is used.
類似化合物との比較
2-Cyclobuten-1-one: The parent compound without additional functional groups.
2-Cyclopenten-1-one: A similar compound with a five-membered ring.
3,4-Dimethyl-2-hydroxycyclopent-2-en-1-one: Another related compound with different substituents.
特性
CAS番号 |
109364-34-3 |
|---|---|
分子式 |
C13H20O4Si |
分子量 |
268.38 g/mol |
IUPAC名 |
2,3-diethoxy-4-hydroxy-4-(2-trimethylsilylethynyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C13H20O4Si/c1-6-16-10-11(14)13(15,12(10)17-7-2)8-9-18(3,4)5/h15H,6-7H2,1-5H3 |
InChIキー |
MDFDDXWSIHNWSX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(C1=O)(C#C[Si](C)(C)C)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





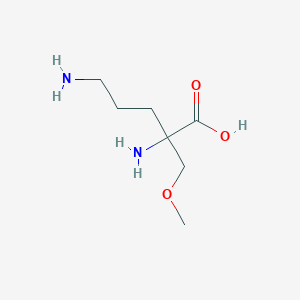
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
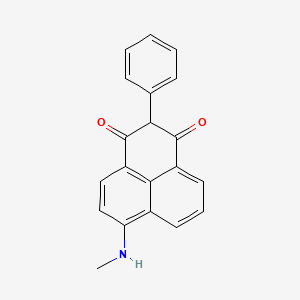
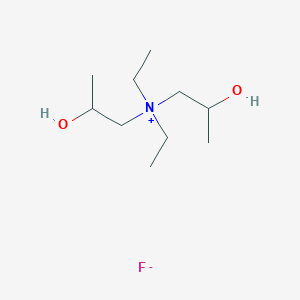

![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
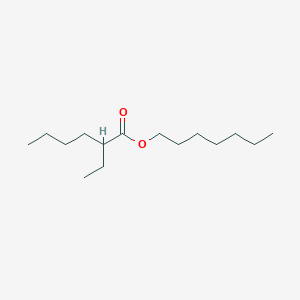

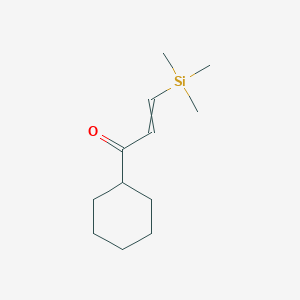
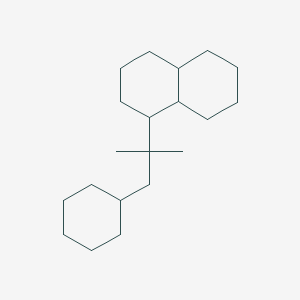
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
